
PTH-norvaline
説明
Molecular Structure Analysis
The molecular formula of PTH-norvaline is C12H14N2OS . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 234.32 . It forms a clear colorless solution at 25 mg plus 0.5 ml of methanol:dimethylformamide (2:1) .
科学的研究の応用
Enantiomeric Resolution in Chromatography
Research has explored the use of phenylthiohydantoin (PTH)-amino acids, including PTH-norvaline, in the enantiomeric resolution by micellar electrokinetic chromatography. This technique involves using chiral surfactants for the separation and optical resolution of PTH derivatives of amino acids like norvaline. Such methods are crucial in analytical chemistry for separating and analyzing the optical isomers of compounds, offering potential applications in pharmaceutical analysis and quality control (Otsuka & Terabe, 1990); (Otsuka et al., 1991).
Bone Formation and Regeneration
PTH, including its derivatives, is known for its role in bone formation. It has been studied for its regenerative applications, such as in fracture healing and treating osseous defects in the oral cavity. Research using animal models has substantiated the role of PTH/PTH-related protein in bone formation, particularly in the craniofacial region. This indicates potential applications of PTH in dental research and treatment of bone-related disorders (Chan & McCauley, 2013).
Chiral Electrokinetic Chromatography
Studies have also focused on optimizing the enantioseparation of PTH-amino acid derivatives in chiral electrokinetic chromatography. This research contributes to the development of more efficient and accurate methods for the chiral separation of amino acids, which is important in various scientific fields, including pharmaceuticals and biotechnology (Agnew-Heard et al., 2000).
Bone Anabolism and Treatment of Osteoporosis
PTH has been studied for its anabolic effects on bone, particularly in the context of osteoporosis treatment. Research has shown thatintermittent PTH treatment can lead to significant increases in bone mineral density and content. This suggests its potential as a powerful bone anabolic agent for the treatment of conditions like osteoporosis, highlighting the importance of understanding its mechanisms of action in bone metabolism (Kramer et al., 2009); (Alkhiary et al., 2005).
Effects on SOST Gene and Bone Formation
Further research into the molecular mechanisms of PTH's bone anabolic action revealed its influence on the SOST gene, which is a negative regulator of bone formation. By suppressing SOST expression, intermittent PTH treatment contributes to bone anabolism, offering insights into its potential therapeutic applications in bone diseases (Keller & Kneissel, 2005).
Enhancement in Fracture Healing
PTH, particularly its synthetic analogs like PTH (1-34), has shown promising results in enhancing fracture healing. This encompasses not only the acceleration of the normal fracture healing process but also improvements in bone strength and structure in the context of osteoporosis and other bone diseases (Chalidis et al., 2007).
Historical Overview and Future Directions
A comprehensive overview of the history and future directions of PTH research reveals the hormone's multifaceted role in bone and mineral metabolism. The therapeutic potential of PTH, particularly in osteoporosis treatment and bone regeneration, continues to be a significant area of research (Potts, 2005).
作用機序
Target of Action
PTH-norvaline, a variant of Parathyroid hormone (PTH), primarily targets the parathyroid hormone receptors . These receptors are high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism .
Mode of Action
The biological actions of PTH, including this compound, are mediated through binding to these parathyroid hormone receptors . This interaction leads to a series of changes in the body, including the regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood . It also regulates the branching morphogenesis of the mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation, chondrocyte growth and differentiation, and pancreatic beta cell growth and functions .
Pharmacokinetics
This compound is rapidly absorbed after subcutaneous injection, with a median time to maximum concentration (tmax) of 30 minutes . The elimination half-lives were estimated as 76 ± 34 min and 70 ± 13 min for 20 µg and 40 µg PTH-1-37 (mean ± SD), and 78 ± 34 for 20 µg PTH-1-34 .
Result of Action
The primary result of this compound’s action is the regulation of calcium and phosphate homeostasis. It raises blood calcium by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like all drugs, this compound should be stored and handled properly to ensure its efficacy .
Safety and Hazards
特性
IUPAC Name |
3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXHUPAUYHHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386784 | |
| Record name | PTH-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66703-27-3 | |
| Record name | PTH-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


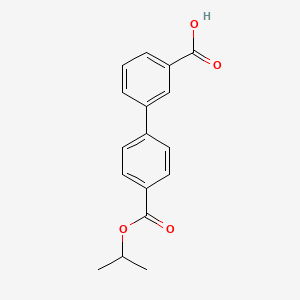
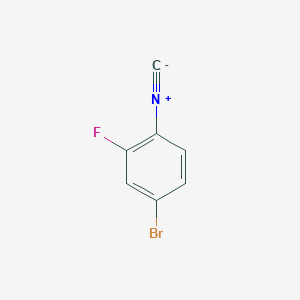
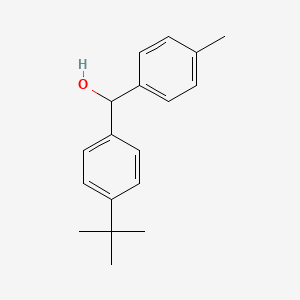
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
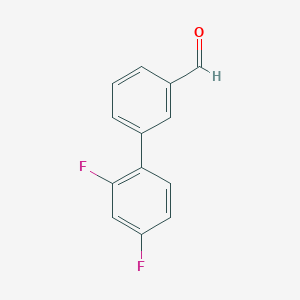
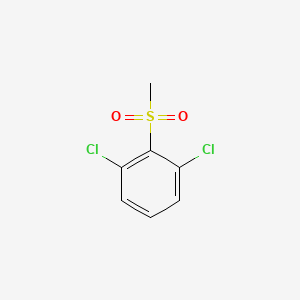
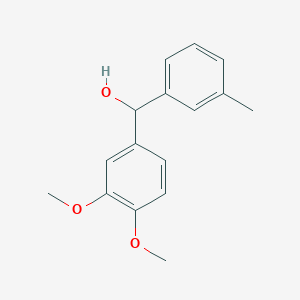


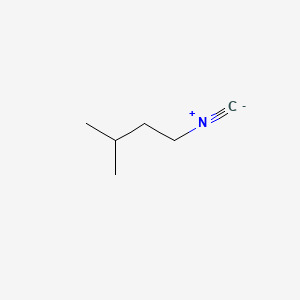
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
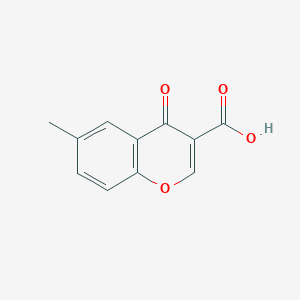
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
